Fmoc-ser-oall

Description

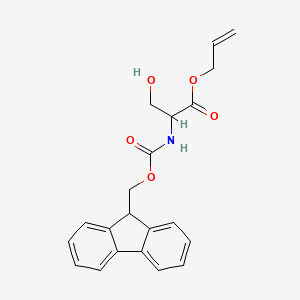

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQKBAZSODTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Ser(OAll)-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fluorenylmethoxycarbonyl-O-allyl-L-serine, commonly abbreviated as Fmoc-Ser(OAll)-OH, is a protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications in peptide and medicinal chemistry. The strategic use of the base-labile Fmoc group for N-terminal protection and the palladium-labile allyl group for the side-chain hydroxyl function offers orthogonal protection, enabling the synthesis of complex peptides and selective deprotection for side-chain modifications. This document details experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection, supported by quantitative data and workflow visualizations.

Chemical and Physical Properties

Fmoc-Ser(OAll)-OH is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(prop-2-enoxy)propanoic acid[1] |

| Synonyms | Fmoc-L-Ser(All)-OH, N-Fmoc-O-allyl-L-serine[2] |

| Molecular Formula | C₂₁H₂₁NO₅[1][2] |

| Molecular Weight | 367.39 g/mol [2] |

| CAS Number | 704910-17-8[2] |

| Appearance | White powder or solid[2] |

| Purity | ≥ 98% (HPLC)[2] |

| Optical Rotation | [α]D²⁰ = -14.8 ± 2° (c=1 in MeOH)[2] |

| Storage | ≤ -20 °C[2] |

Synthesis of Fmoc-Ser(OAll)-OH

The synthesis of Fmoc-Ser(OAll)-OH involves two primary steps: the O-allylation of the serine side-chain and the subsequent N-terminal Fmoc protection.

Experimental Protocol: Synthesis of O-Allyl-L-serine

This protocol is adapted from procedures for the synthesis of similar O-alkylated serine derivatives.

Materials:

-

L-serine

-

Allyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of L-serine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add allyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with HCl to a pH of approximately 6.

-

Extract the aqueous layer with diethyl ether to remove unreacted allyl bromide.

-

The aqueous solution containing O-allyl-L-serine can be used directly in the next step or lyophilized to obtain the crude product.

Experimental Protocol: N-Fmoc Protection of O-Allyl-L-serine

Materials:

-

O-Allyl-L-serine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve O-allyl-L-serine in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Ser(OAll)-OH as a white solid.

Caption: Synthesis of Fmoc-Ser(OAll)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OAll)-OH is a valuable building block in Fmoc-based SPPS, allowing for the introduction of a serine residue with a selectively removable side-chain protecting group.

Experimental Protocol: Coupling of Fmoc-Ser(OAll)-OH to a Resin-Bound Peptide

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Ser(OAll)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and pre-activate for 5-10 minutes.

-

Drain the DMF from the swollen resin and add the activated Fmoc-Ser(OAll)-OH solution.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the reaction can be repeated or extended.

-

After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Note on Side Reactions: As with other serine derivatives, there is a potential for racemization during the activation step, especially with certain coupling reagents and prolonged activation times. The use of coupling additives like HOBt or Oxyma can help to suppress this side reaction.[3][4] Diketopiperazine formation can also occur at the dipeptide stage.[3][5]

Experimental Protocol: Deprotection of the Fmoc Group

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (v/v)

-

DMF

Procedure:

-

Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and residual piperidine.

Experimental Protocol: Deprotection of the Allyl Side-Chain Protecting Group

The allyl group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from most resins, providing orthogonality. It can be selectively removed using a palladium catalyst.

Materials:

-

Peptide-resin containing Ser(OAll)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or another scavenger like dimethylamine-borane complex

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents per allyl group) in the reaction solvent.

-

Add the catalyst solution to the resin, followed by the scavenger (e.g., PhSiH₃, 10-20 equivalents).

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS analysis of a small cleaved sample of the resin.

-

Once the deprotection is complete, wash the resin extensively with DCM, DMF, and a chelating solvent (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues, followed by further washes with DMF and DCM.

References

A Technical Guide to the Physical Properties of Fmoc-Ser(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(OAll)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of serine residues with a selectively removable allyl protecting group on the side-chain hydroxyl function. The allyl group's orthogonality to the acid-labile side-chain protecting groups and the base-labile Fmoc group makes it an invaluable tool in the synthesis of complex peptides, cyclic peptides, and post-translationally modified peptide analogues.

Core Physical and Chemical Data

The following tables summarize the key quantitative data for Fmoc-Ser(OAll)-OH, compiled from various sources.

| Identifier | Value | Reference |

| Chemical Name | (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)propanoic acid | [1] |

| Synonyms | Fmoc-L-Ser(O-allyl)-OH, N-Fmoc-O-allyl-L-serine | [1][2] |

| CAS Number | 704910-17-8 | [1][2] |

| Molecular Formula | C₂₁H₂₁NO₅ | [1][2] |

| Property | Value | Reference |

| Molecular Weight | 367.4 g/mol | [1] |

| Appearance | White powder or solid | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Optical Rotation | [α]²⁰D = -14.8 ± 2° (c=1 in MeOH) | [2] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 590.2 ± 50.0 °C at 760 mmHg | |

| Storage Temperature | ≤ -20 °C | [2] |

Note on Melting Point and Solubility:

Detailed solubility data in a range of organic solvents is also not extensively published. However, based on the general solubility of Fmoc-amino acids, Fmoc-Ser(OAll)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). To enhance solubility, gentle heating to 37°C and sonication may be employed.[3][4]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of Fmoc-Ser(OAll)-OH are not detailed in the available literature, standard laboratory procedures would be employed. The following are generalized protocols for key characterization and application methods.

Determination of Optical Rotation

-

Preparation of the Solution: Accurately weigh approximately 100 mg of Fmoc-Ser(OAll)-OH and dissolve it in a 10 mL volumetric flask with methanol to achieve a concentration of 1 g/100 mL (c=1).

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.

-

Measurement: Rinse the polarimeter cell with a small amount of the prepared solution before filling it. Ensure no air bubbles are present in the light path.

-

Data Acquisition: Record the observed rotation at a constant temperature, typically 20°C.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OAll)-OH is a key reagent in Fmoc-based SPPS. The allyl protecting group on the serine side chain allows for orthogonal deprotection, enabling site-specific modifications.

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) and swell it in an appropriate solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid of Fmoc-Ser(OAll)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the resin to form the peptide bond.

-

Washing: After coupling, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Allyl Deprotection (if required): The allyl group can be selectively removed on-resin using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This exposes the serine hydroxyl group for further modification.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAll)-OH

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonal Protection Strategy

Caption: Orthogonal protection scheme in modern peptide chemistry.

References

A Technical Guide to Fmoc-Ser(All)-OH: Properties, Applications, and Protocols for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(All)-OH. This derivative of serine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection strategies are required for the synthesis of complex peptides and post-synthesis modifications. This document details its physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates key workflows.

Core Properties of Fmoc-Ser(All)-OH

Fmoc-Ser(All)-OH is a white to off-white solid, whose key quantitative properties are summarized below. These data are essential for reaction planning, characterization, and quality control in a research and development setting.

| Property | Value | Reference(s) |

| Molecular Weight | 367.41 g/mol | |

| Molecular Formula | C₂₁H₂₁NO₅ | [1] |

| Appearance | White powder or solid | |

| Purity | ≥ 98% (HPLC) | |

| Optical Rotation | [α]D20 = -14.8 ± 2 ° (c=1 in MeOH) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 590.2 ± 50.0 °C at 760 mmHg | |

| Storage | Recommended at ≤ -20°C |

Strategic Importance in Peptide Synthesis

The utility of Fmoc-Ser(All)-OH lies in its orthogonal protecting group strategy. The N-terminal Fmoc group is base-labile, typically removed by piperidine, while the O-allyl group on the serine side chain is stable to these basic conditions. The allyl group is instead removed under mild conditions using a palladium(0) catalyst. This orthogonality allows for selective deprotection of the serine side chain while the peptide remains attached to the solid support and other acid-labile side-chain protecting groups (e.g., Boc, tBu) are intact. This enables site-specific modifications such as glycosylation, phosphorylation, or the introduction of fluorescent labels at the serine residue.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-Ser(All)-OH in a standard solid-phase peptide synthesis workflow.

Coupling of Fmoc-Ser(All)-OH to Resin

This protocol describes the initial attachment of Fmoc-Ser(All)-OH to a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Fmoc-Ser(All)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvent: Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF from the swollen resin.

-

Prepare the activation solution: In a separate vial, dissolve Fmoc-Ser(All)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum.

N-terminal Fmoc Group Deprotection

This is a standard step performed after each amino acid coupling to prepare for the addition of the next residue.

Materials:

-

Peptide-resin

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solvent: DMF

Procedure:

-

Add the 20% piperidine/DMF solution to the peptide-resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh portion of the deprotection solution.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine.

Side-Chain Allyl Group Deprotection

This protocol is specific for the removal of the allyl protecting group from the serine side chain, enabling site-specific modification.

Materials:

-

Peptide-resin containing Ser(All)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

-

Scavenger: Phenylsilane (PhSiH₃) or Acetic Acid and N-methylmorpholine

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Prepare the deprotection cocktail: In a separate vial, dissolve Pd(PPh₃)₄ (0.25-0.3 eq. relative to resin loading) and the scavenger (e.g., 15 eq. Phenylsilane) in the reaction solvent.[2][3][4]

-

Add the cocktail to the resin. The reaction mixture will typically turn yellow or orange.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes.[3]

-

Repeat the treatment with a fresh deprotection cocktail to ensure complete removal.

-

Wash the resin thoroughly with the reaction solvent, followed by a chelating wash (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.

Cleavage from Resin and Final Deprotection

This final step releases the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

Materials:

-

Fully synthesized peptide-resin

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate at room temperature with occasional agitation for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the logical flow of incorporating Fmoc-Ser(All)-OH into a peptide sequence and the subsequent selective deprotection.

Caption: SPPS workflow incorporating Fmoc-Ser(All)-OH for orthogonal deprotection.

Caption: Orthogonality of protecting groups in Fmoc-Ser(All)-OH.

References

An In-depth Technical Guide on the Solubility of Fmoc-Ser(OAll)-OH

This technical guide provides a comprehensive overview of the available solubility data for N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative data for this derivative, this guide also includes relevant information on closely related Fmoc-serine derivatives to provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fmoc-Ser(OAll)-OH

Fmoc-Ser(OAll)-OH is a white to off-white solid powder. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₅ |

| Molecular Weight | 367.39 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Typically stored at -20°C to 2-8°C |

Solubility of Fmoc-Serine Derivatives

While specific quantitative solubility data for Fmoc-Ser(OAll)-OH in various organic solvents remains largely unpublished in readily accessible literature, the general solubility of Fmoc-amino acids is well-understood to be favorable in polar aprotic solvents commonly used in peptide synthesis. Data for structurally similar Fmoc-serine derivatives can provide a useful benchmark.

| Compound | Solvent | Solubility | Notes |

| Fmoc-Ser-OH | Dimethyl sulfoxide (DMSO) | 200 mg/mL (611.00 mM) | Ultrasonic assistance may be needed.[1] |

| Fmoc-Ser(tBu)-OH | Dimethylformamide (DMF) | Clearly soluble | Qualitative assessment at 1 mmole in 2 ml (approx. 192 mg/mL). |

| Fmoc-Ser(Trt)-OH | Dimethylformamide (DMF) | Clearly soluble | Qualitative assessment at 1 mmole in 2 ml (approx. 292 mg/mL).[2] |

| General Fmoc-Amino Acids | PolarClean | >0.4 M | Most are highly soluble (>0.9 M).[3] |

| General Fmoc-Amino Acids | N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP) | Generally high | These are the most widely used solvents for Fmoc-SPPS.[4] |

It is important to note that the allyl protecting group on the serine side chain of Fmoc-Ser(OAll)-OH may influence its solubility profile compared to the unprotected (Fmoc-Ser-OH) or tert-butyl protected (Fmoc-Ser(tBu)-OH) analogues.

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for efficient peptide synthesis. The following is a general experimental protocol that can be adapted to determine the solubility of Fmoc-Ser(OAll)-OH in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of Fmoc-Ser(OAll)-OH in a given solvent at a specific temperature.

Materials:

-

Fmoc-Ser(OAll)-OH

-

Solvents of interest (e.g., DMF, DMSO, NMP, Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Piperidine solution (20% in DMF)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Ser(OAll)-OH to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant for analysis.

-

-

Quantification using UV-Vis Spectroscopy (Fmoc Cleavage Method):

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the spectrophotometer.

-

To a known volume of the diluted supernatant, add a solution of 20% piperidine in DMF to cleave the Fmoc group. This reaction forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[5]

-

Allow the reaction to proceed for approximately 30 minutes.

-

Measure the absorbance of the resulting solution at its maximum wavelength (typically around 301 nm).

-

Calculate the concentration of the Fmoc-adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (a commonly accepted value is 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Back-calculate the original concentration of Fmoc-Ser(OAll)-OH in the saturated solution, accounting for all dilutions.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL and mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of Fmoc-Ser(OAll)-OH solubility.

Caption: Experimental workflow for determining the solubility of Fmoc-Ser(OAll)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Ser(OAll)-OH is a critical parameter in SPPS, as inefficient dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product. The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Ser(OAll)-OH, into a growing peptide chain on a solid support is depicted below.

Caption: A single amino acid coupling cycle in Fmoc solid-phase peptide synthesis.

References

The Strategic Application of Fmoc-Ser(OAll)-OH in Modern Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the strategic choice of protecting groups is paramount to achieving high yields, purity, and the successful construction of complex biomolecules. Among the repertoire of protected amino acids, N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) has emerged as a versatile and powerful tool. Its unique orthogonal protecting group strategy offers a distinct advantage in the synthesis of modified peptides, including phosphopeptides and glycopeptides, which are crucial for dissecting cellular signaling pathways and developing novel therapeutics. This technical guide provides a comprehensive overview of the applications of Fmoc-Ser(OAll)-OH in biochemistry, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Principles: The Power of Orthogonal Protection

The utility of Fmoc-Ser(OAll)-OH lies in the concept of orthogonal protection. In solid-phase peptide synthesis (SPPS), the N-α-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. Side chains of trifunctional amino acids are protected by groups that are stable to the Fmoc deprotection conditions (typically piperidine) but can be removed at a later stage.

The allyl (All) group protecting the hydroxyl function of the serine side chain in Fmoc-Ser(OAll)-OH is a prime example of an orthogonal protecting group. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups like tert-butyl (tBu).[1][2] This unique stability allows for the selective deprotection of the serine hydroxyl group while the peptide is still attached to the solid support, opening a synthetic window for site-specific modifications.

Key Applications in Biochemistry and Drug Development

The ability to selectively unmask the serine hydroxyl group on the solid phase makes Fmoc-Ser(OAll)-OH an invaluable building block for a variety of applications:

-

Synthesis of Phosphopeptides: Phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism of cellular signal transduction, governed by protein kinases. The synthesis of phosphopeptides is essential for studying these signaling pathways, developing kinase inhibitors, and raising phospho-specific antibodies. Fmoc-Ser(OAll)-OH allows for the incorporation of serine at a specific site, followed by selective allyl deprotection and subsequent on-resin phosphorylation. This "post-assembly" phosphorylation strategy can sometimes be more efficient than using pre-phosphorylated Fmoc-amino acids, which can be prone to side reactions.[3]

-

Synthesis of Glycopeptides: Glycosylation, the enzymatic attachment of sugars to proteins, plays a critical role in protein folding, stability, and cell-cell recognition. Aberrant glycosylation is a hallmark of many diseases, including cancer. The synthesis of glycopeptides is crucial for developing cancer vaccines and diagnostics.[4] Fmoc-Ser(OAll)-OH facilitates the synthesis of O-linked glycopeptides. After selective deprotection of the allyl group, a desired glycosyl donor can be coupled to the serine hydroxyl group on the resin.[4]

-

Cyclic Peptides: Cyclization can enhance the metabolic stability and biological activity of peptides. The orthogonal nature of the allyl group allows for its use in on-resin cyclization strategies, where the deprotected serine side chain can be part of the cyclization reaction.[5]

-

Drug Development: The ability to create complex, modified peptides is a significant advantage in drug development. Peptides with enhanced stability and specific modifications can lead to more potent and targeted therapeutics.[1]

Quantitative Data Presentation

| Protecting Group Strategy | Typical Coupling Efficiency | Potential Side Reactions | Overall Crude Purity |

| Fmoc-Ser(tBu)-OH | >99% | Racemization (can be induced by some activation reagents and bases) | Generally High |

| Fmoc-Ser(OAll)-OH | >99% | Incomplete deprotection of the allyl group if conditions are not optimized. | High, dependent on deprotection efficiency. |

Note: The overall yield and purity are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. The data presented here are generalized estimates based on established SPPS principles.

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-Ser(OAll)-OH.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAll)-OH

This protocol outlines the manual synthesis of a generic peptide containing a serine residue protected with an allyl group.

1. Resin Swelling:

- Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel.

- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution.

- Repeat the 20% piperidine treatment for another 10 minutes.

- Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (5 times), and then DMF (5 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HCTU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 30-60 minutes. For coupling of Fmoc-Ser(OAll)-OH, a standard coupling time is generally sufficient.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

- Wash the resin as described in step 2.

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the serine side chain.

1. Resin Preparation:

- After incorporation of Fmoc-Ser(OAll)-OH and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected.

- Wash the peptide-resin thoroughly with DCM.

2. Deprotection Cocktail Preparation:

- In a separate, dry, and inert-atmosphere-purged flask, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 equivalents) and PhSiH₃ (5 equivalents) in DCM or a mixture of DMF/DCM.

3. Allyl Deprotection Reaction:

- Add the deprotection cocktail to the peptide-resin.

- Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

- Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing:

- Once the deprotection is complete, drain the reaction mixture.

- Wash the resin extensively with DCM (10-15 times) and DMF (10-15 times) to ensure complete removal of the palladium catalyst and scavenger.

Protocol 3: On-Resin Phosphorylation of Serine

This protocol outlines the phosphorylation of the newly exposed serine hydroxyl group.

1. Phosphitylating Reagent Activation:

- In a separate vial, dissolve dibenzyl N,N-diisopropylphosphoramidite (2 equivalents) and 1H-tetrazole (4 equivalents) in anhydrous DMF.

2. Phosphitylation Reaction:

- Add the activated phosphitylating reagent to the allyl-deprotected peptide-resin.

- Agitate the mixture under an inert atmosphere for 1-2 hours.

3. Oxidation:

- Drain the phosphitylation solution.

- Add a solution of tert-butyl hydroperoxide (t-BuOOH) in DCM to the resin.

- Agitate for 30 minutes to oxidize the phosphite triester to a phosphate triester.

4. Washing:

- Wash the resin thoroughly with DCM and DMF.

Protocol 4: Cleavage and Final Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.

1. Final Fmoc Deprotection:

- Perform the Fmoc deprotection as described in Protocol 1, step 2.

2. Cleavage Cocktail:

- Prepare a cleavage cocktail appropriate for the peptide sequence and remaining protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin.

- Agitate the mixture for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Precipitate the peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the peptide pellet under vacuum.

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the application of Fmoc-Ser(OAll)-OH.

Caption: Workflow for SPPS of a modified peptide using Fmoc-Ser(OAll)-OH.

References

The Strategic Role of Fmoc-Ser(OAll)-OH in Advanced Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide targets. Among the repertoire of protected amino acids, N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) has emerged as a critical building block for the synthesis of modified peptides. Its allyl side-chain protection offers true orthogonality with the widely used Fmoc/tBu strategy, enabling selective deprotection on the solid support. This allows for site-specific modifications such as phosphorylation and on-resin cyclization, which are crucial for developing peptide-based therapeutics, probes for chemical biology, and tools for studying cellular signaling. This technical guide provides a comprehensive overview of the role of Fmoc-Ser(OAll)-OH, detailing its applications, experimental protocols, and the strategic workflows it enables.

Introduction to Orthogonal Protection Strategies in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on a system of temporary and permanent protecting groups to ensure the sequential and controlled assembly of amino acids into a polypeptide chain. The most prevalent strategy in modern peptide chemistry is the Fmoc/tBu approach. In this methodology, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are typically protected by acid-labile groups such as tert-butyl (tBu).[1][2]

The concept of "orthogonality" is central to the synthesis of complex peptides.[1] Orthogonal protecting groups are those that can be selectively removed in any order under distinct chemical conditions, without affecting other protecting groups present in the molecule.[1][3] This allows for specific modifications of the peptide while it is still anchored to the solid support.

Fmoc-Ser(OAll)-OH introduces a third layer of orthogonality. The allyl ether protecting the serine side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for tBu removal and final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2][4] The allyl group is selectively cleaved using a palladium(0) catalyst, providing a unique chemical handle for on-resin manipulations.[4]

Core Applications of Fmoc-Ser(OAll)-OH

The utility of Fmoc-Ser(OAll)-OH is most evident in synthetic routes that require selective deprotection of a serine residue for subsequent modification on the solid phase. The two primary applications are the synthesis of phosphoserine-containing peptides and the formation of cyclic peptides through side-chain lactamization.

Synthesis of Phosphoserine Peptides

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, making synthetic phosphopeptides invaluable tools for studying protein kinase and phosphatase activity. While Fmoc-Ser(PO(OBzl)OH)-OH is a common building block for incorporating phosphoserine directly, it can present challenges such as β-elimination during Fmoc deprotection.

The "post-assembly phosphorylation" strategy, enabled by Fmoc-Ser(OAll)-OH, offers an alternative route. A peptide sequence is first assembled using standard Fmoc-SPPS. The allyl group of the serine residue is then selectively removed on-resin, exposing a free hydroxyl group. This hydroxyl group can then be phosphorylated using an appropriate phosphitylating agent. This approach is particularly useful for creating peptides with multiple phosphorylation sites or for synthesizing phosphopeptide libraries.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts.[5] On-resin cyclization is a preferred method as it minimizes intermolecular side reactions that can occur in solution-phase cyclization.[5] Fmoc-Ser(OAll)-OH can be incorporated into a peptide sequence along with another amino acid bearing an orthogonal side-chain protecting group, such as Fmoc-Lys(Alloc)-OH. Following the assembly of the linear peptide, both the allyl and Alloc groups can be simultaneously removed on-resin using a palladium catalyst. The newly exposed serine hydroxyl group and lysine amino group can then be linked, for example, through the formation of a lactam bridge.[1]

Quantitative Data and Comparisons

While direct, side-by-side quantitative comparisons in single studies are limited, the choice between Fmoc-Ser(OAll)-OH and the more standard Fmoc-Ser(tBu)-OH is primarily dictated by the synthetic strategy rather than coupling efficiency alone. The coupling of both amino acids generally proceeds with high efficiency using standard coupling reagents. The key differentiator is the need for orthogonal deprotection for on-resin modification.

| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(OAll)-OH |

| Side-Chain Protection | tert-butyl (tBu) ether | Allyl ether |

| Deprotection Condition | Strong acid (e.g., TFA)[6] | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[4] |

| Orthogonality | Compatible with Fmoc group | Orthogonal to both Fmoc and tBu groups[2][4] |

| Primary Use Case | Standard incorporation of serine in linear peptides[6] | On-resin, site-specific modification (e.g., phosphorylation, cyclization)[1] |

| Relative Cost | Generally lower | Higher due to more complex synthesis |

| Potential Side Reactions | Racemization during coupling (can be minimized with appropriate reagents) | Incomplete deprotection, potential for palladium contamination of the final peptide |

This table provides a qualitative comparison based on established principles of peptide chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Ser(OAll)-OH.

Coupling of Fmoc-Ser(OAll)-OH in SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Ser(OAll)-OH into a growing peptide chain on a resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Ser(OAll)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading), HBTU (2.95 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated Fmoc-Ser(OAll)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the serine side chain using a palladium(0) catalyst.

Materials:

-

Peptide-resin containing a Ser(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl scavenger (e.g., Phenylsilane - PhSiH₃)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel.

-

Deprotection Cocktail Preparation: In a separate, dry, and inert-atmosphere (e.g., argon or nitrogen) flushed vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, this may consist of Pd(PPh₃)₄ (e.g., 0.1 equivalents per allyl group) and PhSiH₃ (e.g., 25 equivalents per allyl group) in anhydrous DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is typically performed in the dark to minimize side reactions.

-

Repetition: Drain the solution and repeat the deprotection step with a fresh batch of the deprotection cocktail to ensure complete removal of the allyl group.

-

Washing: After the final deprotection step, wash the resin extensively with DCM, DMF, and a solution of 0.5% DIPEA in DMF, followed by a final wash with DMF and DCM. This washing sequence is crucial to remove the palladium catalyst and scavenger byproducts.

On-Resin Phosphorylation of Serine

This protocol outlines the phosphorylation of the newly exposed serine hydroxyl group on the resin.

Materials:

-

Peptide-resin with a deprotected serine hydroxyl group

-

Phosphitylating reagent (e.g., Di-tert-butyl N,N-diethylphosphoramidite)

-

Activator (e.g., 1H-Tetrazole)

-

Oxidizing agent (e.g., tert-Butyl hydroperoxide - TBHP)

-

Solvents: Anhydrous Acetonitrile (ACN) and DCM

Procedure:

-

Resin Preparation: Swell the peptide-resin with the free serine hydroxyl group in anhydrous DCM.

-

Phosphitylation: In a separate vessel, dissolve the phosphitylating reagent and 1H-Tetrazole in anhydrous ACN. Add this solution to the resin and agitate at room temperature for 1-2 hours.

-

Washing: Wash the resin with ACN and DCM.

-

Oxidation: Treat the resin with a solution of TBHP in DCM for 30-60 minutes to oxidize the phosphite triester to the more stable phosphate triester.

-

Washing: Wash the resin thoroughly with DCM and DMF. The peptide is now ready for further elongation or cleavage from the resin.

Visualizing the Workflow and Applications

Graphviz diagrams can effectively illustrate the logical flow of synthetic strategies and the biological context of the resulting peptides.

Experimental Workflow for Phosphopeptide Synthesis

Caption: Workflow for phosphopeptide synthesis using Fmoc-Ser(OAll)-OH.

Application in Kinase Signaling Pathway Studies

Synthetic phosphopeptides are crucial for dissecting kinase-substrate relationships. For example, a synthetic phosphopeptide mimicking a phosphorylation site in a substrate protein can be used in competitive binding assays or as a standard in kinase activity assays.

Caption: Use of a synthetic phosphopeptide in studying Protein Kinase C signaling.

Potential Side Reactions and Mitigation Strategies

While a powerful tool, the use of Fmoc-Ser(OAll)-OH and subsequent deprotection steps are not without potential challenges.

-

Incomplete Allyl Deprotection: This can lead to a heterogeneous final product. Mitigation involves repeating the deprotection step and ensuring the use of fresh, high-quality palladium catalyst and scavenger.

-

Palladium Contamination: Residual palladium in the final peptide can be cytotoxic and interfere with biological assays. Extensive washing of the resin after deprotection, including washes with chelating agents like sodium diethyldithiocarbamate, can help remove palladium residues.

-

Racemization: As with other amino acids, racemization of the serine α-carbon can occur during activation for coupling. The use of coupling reagents containing additives like HOBt or Oxyma can suppress this side reaction.

-

N-O Acyl Shift: In peptides containing serine, an acyl shift from the amide nitrogen to the side-chain hydroxyl group can occur, particularly under acidic conditions. This is less of a concern during the Fmoc-SPPS cycles but can be a consideration during final cleavage.

-

β-Elimination of Phosphoserine: If a post-assembly phosphorylation strategy is used, the resulting phosphoserine residue can be susceptible to β-elimination under basic conditions. This underscores the importance of careful planning of the synthetic route, especially if further Fmoc deprotection steps are required after phosphorylation.

Conclusion

Fmoc-Ser(OAll)-OH is an indispensable building block for advanced peptide synthesis, offering a gateway to a wide range of modified peptides that would be difficult or impossible to synthesize using standard Fmoc/tBu chemistry alone. Its orthogonal allyl protecting group provides the necessary chemical handle for site-specific, on-resin modifications, most notably for the synthesis of phosphopeptides and cyclic peptides. By understanding the principles of its application, mastering the associated experimental protocols, and being aware of potential side reactions, researchers can leverage Fmoc-Ser(OAll)-OH to create sophisticated peptide tools to advance our understanding of biology and to develop next-generation peptide therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

Allyl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective groups available, allyl-based protectors, such as the allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids, offer a unique set of advantages, primarily their orthogonality to the widely used Fmoc/tBu and Boc/Bn strategies. This technical guide provides a comprehensive overview of the application of allyl protecting groups in peptide synthesis, detailing their introduction, stability, and deprotection, supported by experimental protocols and quantitative data.

Core Concepts of Allyl Protection

Allyl-based protecting groups are prized for their stability under both the acidic conditions used to remove tert-butyl (tBu) and Boc groups and the basic conditions used for Fmoc group cleavage.[1][2][3] This orthogonality allows for the selective deprotection of specific amino acid side chains or the C-terminus, enabling the synthesis of complex peptides, including cyclic and branched structures, directly on the solid support.[4][5]

The removal of allyl protecting groups is most commonly achieved through palladium(0)-catalyzed Tsuji-Trost allylic substitution. This process involves the formation of a π-allyl palladium complex, which is then scavenged by a nucleophile, liberating the deprotected functional group under mild, near-neutral conditions.[1][6] This mild cleavage prevents the formation of reactive carbocations that can lead to unwanted side reactions with sensitive residues like tryptophan, tyrosine, methionine, and cysteine.[1]

Introduction of Allyl Protecting Groups: Synthesis of Alloc-Amino Acids

The most common method for introducing the Alloc protecting group onto the α-amino group of an amino acid is through the reaction with allyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Nα-Alloc-Amino Acid

Objective: To synthesize an Nα-allyloxycarbonyl-protected amino acid.

Materials:

-

Amino acid

-

Allyl chloroformate (Alloc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium hydroxide at room temperature.[1]

-

To this solution, add a solution of allyl chloroformate in THF or dioxane dropwise while maintaining the temperature and pH.[1][4]

-

Stir the reaction mixture at room temperature for several hours (typically 12 hours) until the reaction is complete, as monitored by TLC.[1]

-

Once the reaction is complete, extract the aqueous mixture with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

-

The resulting Alloc-amino acid can be purified by column chromatography if necessary. Alloc-amino acids are often oils but can be stored as crystalline dicyclohexylammonium (DCHA) salts.[7]

Deprotection of Allyl Protecting Groups

The cleavage of Alloc and allyl ester groups is a critical step that requires careful optimization to ensure complete and clean removal without affecting other protecting groups.

Palladium-Catalyzed Deprotection

The standard method for allyl deprotection utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger.

Key Components:

-

Palladium(0) Catalyst: Pd(PPh₃)₄ is the most common catalyst.

-

Scavenger: A nucleophilic scavenger is essential to trap the allyl cation and prevent side reactions, such as re-alkylation of the deprotected amine. Common scavengers include morpholine, phenylsilane (PhSiH₃), and amine-borane complexes like dimethylamine borane (Me₂NH·BH₃). Phenylsilane and amine-borane complexes are often preferred as they are not basic and thus minimize side reactions.

-

Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are typically used.

Experimental Protocol: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

Objective: To selectively remove the Alloc protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin with an Alloc-protected amino acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

0.5% (w/v) Sodium diethyldithiocarbamate in DMF

-

0.5% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure:

-

Swell the peptide-resin in anhydrous DCM in a reaction vessel.

-

Prepare a deprotection solution of Pd(PPh₃)₄ and PhSiH₃ in DCM. A typical ratio is 0.1 to 0.25 equivalents of Pd(PPh₃)₄ and 10 to 40 equivalents of PhSiH₃ relative to the resin substitution.

-

Add the deprotection solution to the resin and shake gently at room temperature. The reaction is often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst, although some studies suggest it can be successful under atmospheric conditions.[4][8]

-

The reaction time can vary from 30 minutes to several hours. Microwave irradiation at 38°C for two 5-minute intervals has been shown to significantly accelerate the deprotection.[4]

-

After the reaction is complete, drain the deprotection solution.

-

Wash the resin extensively with DCM and DMF.

-

To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF, followed by a wash with 0.5% DIPEA in DMF.[7]

-

Finally, wash the resin thoroughly with DMF and DCM and proceed with the next synthesis step.

Alternative Deprotection Methods

Recent research has focused on developing more sustainable and efficient deprotection methods.

-

Metal-Free Deprotection: A one-pot, metal-free on-resin Alloc removal using iodine and water in an environmentally friendly solvent mixture of PolarClean and ethyl acetate has been reported. This method offers a comparable purity profile to traditional palladium-catalyzed deprotection.

-

Microwave-Assisted Deprotection: The use of microwave synthesis can dramatically reduce reaction times for allyl deprotection, allowing for the removal of the protecting groups before the catalyst is oxidized, even under atmospheric conditions.[4]

Quantitative Data on Allyl Deprotection

The efficiency of allyl deprotection is crucial for the overall yield and purity of the final peptide. The following table summarizes quantitative data from various studies.

| Catalyst System | Scavenger | Conditions | Deprotection Efficiency/Purity | Reference |

| Pd(PPh₃)₄ | Phenylsilane | Microwave, 38°C, 2 x 5 min, atmospheric | >98% purity | [4] |

| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Room temperature | Effective and selective | [9] |

| Pd(PPh₃)₄ | Me₂NH·BH₃ (40 equiv) | Room temperature, 40 min | Quantitative removal | |

| I₂/H₂O | - | 50°C, 1 hour (in PC/EtOAc) | 99% purity |

Logical and Experimental Workflows

Visualizing the workflows and mechanisms involved in using allyl protecting groups can aid in understanding their application in SPPS.

Caption: Workflow for SPPS using allyl protecting groups for on-resin modification.

Caption: Mechanism of palladium-catalyzed allyl deprotection.

Side Reactions and Considerations

While allyl protecting groups are robust, there are potential side reactions to be aware of:

-

Allyl Cation Scavenging: Incomplete scavenging of the allyl cation can lead to the alkylation of nucleophilic side chains, such as those of methionine, cysteine, tryptophan, and tyrosine.[1] The choice and excess of the scavenger are therefore critical.

-

Catalyst Poisoning: The palladium catalyst can be sensitive to oxidation and certain sulfur-containing compounds.[4] While some studies show robustness, performing the reaction under an inert atmosphere is a common precaution.[4][8]

-

Resin Effects: The choice of solid support can influence the rate of deprotection. For instance, polyethylene glycol-polystyrene (PEG-PS) resins may facilitate better catalyst accessibility compared to standard polystyrene (PS) resins, leading to faster deprotection rates.

Conclusion

Allyl protecting groups represent a powerful tool in the peptide chemist's toolbox, offering a layer of orthogonality that is essential for the synthesis of complex and modified peptides. Their stability to a wide range of conditions, coupled with mild and selective deprotection protocols, makes them particularly suitable for applications such as on-resin cyclization and the introduction of post-translational modifications. With a thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions, researchers can effectively leverage allyl protecting groups to advance their peptide-based research and drug development efforts.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0583338B1 - Method for synthesizing peptides, novel amino acid derivatives used therein, and methods for preparing same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-Ser(OAll)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-allyl-L-serine, commonly abbreviated as Fmoc-Ser(All)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the allyl group on the side-chain hydroxyl offer an orthogonal protection strategy, enabling the selective deprotection and modification of the serine residue within a peptide sequence. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Fmoc-Ser(All)-OH to ensure its safe and effective use in research and drug development.

Chemical and Physical Properties

Fmoc-Ser(All)-OH is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1, with comparative data for other commonly used protected serine derivatives.

Table 1: Chemical and Physical Properties of Fmoc-Ser(All)-OH and Related Compounds

| Property | Fmoc-Ser(All)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Fmoc-Ser-OH |

| CAS Number | 704910-17-8[1][2][3] | 71989-33-8 | 111061-56-4[4] | 73724-45-5 |

| Molecular Formula | C₂₁H₂₁NO₅[1][3] | C₂₂H₂₅NO₅ | C₃₇H₃₁NO₅[4] | C₁₈H₁₇NO₅ |

| Molecular Weight | 367.4 g/mol [1] | 383.44 g/mol | 569.65 g/mol [4] | 327.33 g/mol |

| Appearance | White to off-white solid[3] | White or off-white powder[5] | White to off-white solid | White to off-white solid[6] |

| Purity | ≥97%[3] | ≥98%[5] | ≥98.0%[4] | ≥97.0% (sum of enantiomers, HPLC) |

| Melting Point | Not available | 126-133°C[5] | 200-210°C (dec.)[4] | 80-90°C |

| Optical/Specific Rotation | Not available | +25° ± 2° (c=1, Ethyl acetate)[5] | [α]20/D +8.0±1°, c = 1% in DMF[4] | [α]20/D −12.5±1°, c = 1% in DMF |

| Solubility | Soluble in DMF, NMP, DCM[7][8] | Soluble in DMF, NMP, DCM[7][8] | Soluble in DMF, NMP, DCM[7][8] | Soluble in DMSO (≥ 200 mg/mL)[6] |

Safety and Handling

Hazard Identification and Precautionary Measures

Based on available data for similar compounds, Fmoc-Ser(All)-OH should be handled with care. The following hazard and precautionary statements are associated with compounds of this class:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE)

When handling Fmoc-Ser(All)-OH, especially in its powdered form, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or glasses.

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves.

-

Respiratory Protection: A dust mask or respirator is recommended when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.

Storage and Stability

Fmoc-Ser(All)-OH should be stored in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to prevent degradation.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

Fmoc-Ser(All)-OH is primarily used in Fmoc-based solid-phase peptide synthesis. The following are detailed protocols for its incorporation and subsequent deprotection.

Coupling of Fmoc-Ser(All)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-Ser(All)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Ser(All)-OH

-

Peptide-resin with a free N-terminus

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(All)-OH (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling agent (e.g., HBTU or HATU, 2.9-4.9 equivalents) and the base (e.g., DIPEA or collidine, 6-10 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

-

Washing: After a complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

On-Resin Allyl Group Deprotection

The allyl protecting group can be selectively removed on the solid support using a palladium(0) catalyst.

Materials:

-

Peptidyl-resin containing Ser(All)

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Phenylsilane (PhSiH₃) or Morpholine

-

Solvent: Anhydrous and deoxygenated DCM or THF (Tetrahydrofuran)

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in anhydrous, deoxygenated DCM.

-

Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the resin loading) in anhydrous, deoxygenated DCM.

-

Scavenger Addition: Add the scavenger (e.g., Phenylsilane, 10-20 equivalents) to the catalyst solution.

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

-

Reaction Time: Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample of the resin.

-

Washing: After the reaction is complete, thoroughly wash the resin with DCM, DMF, and then DCM again to remove the palladium catalyst and scavenger byproducts.

Monitoring by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a crucial tool for monitoring the progress of coupling and deprotection reactions.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

To monitor a reaction, a small amount of resin is cleaved, and the resulting peptide is analyzed by HPLC. A successful coupling will show a shift in the retention time corresponding to the addition of the amino acid. Complete deprotection will be indicated by the disappearance of the peak corresponding to the protected peptide and the appearance of a new peak for the deprotected species.

Mandatory Visualizations

Experimental Workflow for SPPS using Fmoc-Ser(All)-OH

Caption: Workflow for the incorporation of Fmoc-Ser(All)-OH in SPPS.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Fmoc and Allyl groups.

Representative Serine Phosphorylation Signaling Pathway

Caption: A generic MAP Kinase signaling pathway leading to serine phosphorylation.

Conclusion

Fmoc-Ser(All)-OH is a versatile and valuable reagent for advanced peptide synthesis, enabling the site-specific modification of serine residues. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe use. The provided experimental protocols offer a solid foundation for the successful incorporation and manipulation of this amino acid derivative in solid-phase peptide synthesis. As with all chemical syntheses, optimization of the described procedures may be necessary depending on the specific peptide sequence and desired outcome.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4 [sigmaaldrich.com]

- 5. Fmoc-L-Ser(tBu)-OH | Matrix Innovation [matrix-innovation.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Storage of Fmoc-Ser(OAll)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the optimal storage conditions for N-α-(9-fluorenylmethoxycarbonyl)-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). Proper storage is paramount to ensure the chemical integrity, purity, and reactivity of this amino acid derivative, thereby safeguarding the fidelity of peptide synthesis and the development of novel therapeutics.

Core Principles of Fmoc-Ser(OAll)-OH Storage

The stability of Fmoc-Ser(OAll)-OH powder is primarily influenced by three environmental factors: temperature, moisture, and light. The overarching goal of a successful storage strategy is to mitigate the impact of these factors to prevent chemical degradation.

-

Temperature: Lower temperatures are universally recommended to slow down potential degradation pathways.

-

Moisture: The compound should be protected from humidity, as moisture can facilitate hydrolysis and other undesirable reactions.

-

Light: While not as critical as temperature and moisture for this specific compound, protection from light is a general best practice for storing complex organic molecules.

Recommended Storage Conditions

Based on supplier recommendations and data for structurally similar compounds, the following storage conditions are advised for Fmoc-Ser(OAll)-OH powder.

Quantitative Storage Recommendations

For optimal long-term stability, Fmoc-Ser(OAll)-OH powder should be stored in a tightly sealed container in a dry environment. The following table summarizes the recommended storage temperatures and expected stability, with data for the closely related Fmoc-Ser-OH provided for reference.

| Storage Temperature | Recommended Duration | Expected Stability (Fmoc-Ser-OH) |

| -20°C | Long-term | 3 years[1] |

| 2-8°C | Mid- to long-term | 2 years[1] |

| Room Temperature | Short-term (days to weeks) | Not recommended for long-term storage |

It is crucial to note that repeated temperature fluctuations should be avoided. Therefore, it is advisable to aliquot the powder into smaller, single-use vials for long-term projects.

Handling Protocols for Maintaining Integrity

Proper handling procedures are as critical as storage conditions for preserving the quality of Fmoc-Ser(OAll)-OH.

Acclimatization to Ambient Temperature

To prevent moisture condensation on the cold powder upon opening, the sealed container must be allowed to warm to room temperature before use. This simple step is critical in preventing the introduction of water, which can compromise the compound's stability.

Inert Atmosphere

For maximum stability, particularly for long-term storage, it is recommended to store the powder under an inert atmosphere, such as argon or nitrogen. This will displace oxygen and moisture, further minimizing the potential for degradation.

Potential Degradation Pathways

While Fmoc-Ser(OAll)-OH is a relatively stable compound under proper storage conditions, two primary degradation pathways could theoretically occur over extended periods or under suboptimal conditions:

-

Hydrolysis: The presence of moisture could lead to the hydrolysis of the ester linkage in the Fmoc protecting group or, less likely, affect the allyl ether.

-

Oxidation: Although the allyl group is not highly susceptible to oxidation in the solid state at low temperatures, prolonged exposure to air and light could potentially lead to oxidative degradation.

Experimental Protocol for Stability Assessment

To ensure the quality of Fmoc-Ser(OAll)-OH powder over time, particularly for cGMP applications, a formal stability testing protocol is recommended.

Objective

To assess the stability of Fmoc-Ser(OAll)-OH powder under recommended and accelerated storage conditions over a defined period.

Materials

-

Fmoc-Ser(OAll)-OH powder from a qualified supplier

-

Climate-controlled stability chambers (e.g., -20°C, 5°C, 25°C/60% RH, 40°C/75% RH)

-

Amber glass vials with screw caps and PTFE septa

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Melting point apparatus

Methodology

-

Initial Characterization (T=0):

-

Perform HPLC analysis to determine the initial purity and identify any impurities.

-

Record the FTIR spectrum as a reference.

-

Measure the melting point range.

-

Document the visual appearance (e.g., color, crystallinity).

-

-

Sample Preparation and Storage:

-

Aliquot the Fmoc-Ser(OAll)-OH powder into amber glass vials.

-

Tightly seal the vials.

-

Place the vials in the stability chambers at the different conditions.

-

-

Time Points for Analysis:

-

Pull samples for analysis at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions; 0, 1, 3, and 6 months for accelerated conditions).

-

-

Stability-Indicating Assays:

-

At each time point, perform the following analyses on the stored samples:

-

HPLC Analysis: Quantify the purity of Fmoc-Ser(OAll)-OH and monitor for the appearance of any new degradation peaks.

-

FTIR Spectroscopy: Compare the spectrum to the T=0 reference to detect any changes in functional groups.

-

Melting Point: Measure the melting point range to check for any significant changes.

-

Visual Inspection: Note any changes in color or physical appearance.

-

-

Visual Representations

Logical Workflow for Optimal Storage

Factors Influencing Stability

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fmoc-Ser(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The allyl protecting group for the serine side-chain is orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, allowing for selective deprotection and modification of the serine residue on-resin.

Introduction

In modern peptide synthesis, the use of orthogonally protected amino acid derivatives is crucial for the preparation of complex peptides, including cyclic peptides, glycopeptides, and other modified structures. The allyl group, removable under mild conditions using palladium catalysis, offers an excellent strategy for the side-chain protection of serine. This protocol details the O-allylation of Fmoc-L-serine.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |